molecular formula C24H19NO7 B2795584 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 773864-49-6

3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one

Cat. No.: B2795584
CAS No.: 773864-49-6
M. Wt: 433.416
InChI Key: ILKKYRPYJQVTAK-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a synthetic chromen-4-one (flavone) derivative characterized by a benzopyran-4-one core substituted at positions 3 and 6. At position 3, it bears a 2-ethoxyphenoxy group (–O–C₆H₄–OCH₂CH₃), and at position 7, a 4-nitrobenzyloxy group (–OCH₂–C₆H₄–NO₂). This compound is structurally related to naturally occurring flavonoids but incorporates synthetic modifications to enhance electron-withdrawing and steric properties.

Chromen-4-one derivatives are known for diverse pharmacological activities, including enzyme inhibition (e.g., MAO-A/B) and antioxidant properties .

Properties

CAS No.

773864-49-6

Molecular Formula

C24H19NO7

Molecular Weight

433.416

IUPAC Name

3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one

InChI

InChI=1S/C24H19NO7/c1-2-29-20-5-3-4-6-21(20)32-23-15-31-22-13-18(11-12-19(22)24(23)26)30-14-16-7-9-17(10-8-16)25(27)28/h3-13,15H,2,14H2,1H3

InChI Key

ILKKYRPYJQVTAK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxyphenoxy Group: This step involves the etherification of the chromen-4-one core with 2-ethoxyphenol using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Attachment of the Nitrophenylmethoxy Group: The final step involves the nucleophilic substitution reaction where the chromen-4-one derivative is reacted with 4-nitrobenzyl chloride in the presence of a base like sodium hydride in an aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The ethoxy and methoxy groups undergo oxidation under strong oxidative conditions. The nitro group remains stable under most oxidation protocols.

Reagent/ConditionsReaction OutcomeMechanismReference
KMnO₄ (acidic or neutral)Oxidation of ethoxy to carbonylCleavage of ether to ketone
Ozone (O₃) followed by H₂O₂Ring hydroxylationEpoxidation of chromenone double bond

Example :
Treatment with potassium permanganate in acidic medium oxidizes the 2-ethoxyphenoxy group to a ketone derivative, forming a quinone-like structure.

Reduction Reactions

The nitro group is selectively reduced to an amine, while the chromenone core may undergo partial hydrogenation.

Reagent/ConditionsReaction OutcomeSelectivityReference
H₂/Pd-C (ethanol, 25°C)Nitro → amine; chromenone intactHigh selectivity
NaBH₄/CuCl₂Partial reduction of nitro groupForms hydroxylamine intermediate

Key Finding :
Catalytic hydrogenation converts the 4-nitrophenylmethoxy group to a 4-aminophenylmethoxy derivative without affecting the chromenone’s conjugated system.

Nucleophilic Substitution

The electron-deficient aromatic ring (due to the nitro group) facilitates electrophilic substitution, while alkoxy groups undergo displacement under harsh conditions.

Reagent/ConditionsSite of ReactionProductReference
HNO₃/H₂SO₄ (nitration)Meta to nitro groupAdditional nitro substituent
HBr (glacial acetic acid)Cleavage of methoxy/ethoxyReplacement with bromide

Example :
Nitration introduces a second nitro group at the meta position relative to the existing nitro group on the phenyl ring .

Hydrolysis Reactions

Ether linkages are cleaved under acidic or basic hydrolysis, though the nitro group stabilizes the aromatic ring against harsh conditions.

ConditionsReaction OutcomeByproductsReference
6M HCl (reflux, 12h)Ethoxy → hydroxylPhenolic derivatives
NaOH/H₂O (100°C)Methoxy → hydroxylChromenone diol formation

Mechanistic Insight :
Acid hydrolysis of the ethoxy group proceeds via protonation of the oxygen, leading to C-O bond cleavage and formation of a phenolic -OH group .

Photochemical Reactivity

The nitro group and chromenone core enable unique photochemical behavior, such as [2+2] cycloadditions or nitro-to-nitrite rearrangements.

ConditionsObservationApplicationReference
UV light (λ = 254 nm)Chromenone ring dimerizationMaterial science applications

Comparative Reactivity Table

A comparison with structural analogs highlights the influence of substituents:

Compound ModificationReactivity with H₂/Pd-COxidation Stability
4-Nitrophenyl → 4-AminophenylFaster nitro reductionReduced stability
Ethoxy → MethoxySlower hydrolysisSimilar oxidative cleavage

Mechanistic Pathways

  • Nitro Reduction : Proceeds via intermediate nitroso and hydroxylamine species before forming the amine.

  • Ether Oxidation : Follows a radical mechanism in the presence of KMnO₄, generating ketones through C-O bond scission.

Scientific Research Applications

Medicinal Applications

1. Antioxidant Activity
Research indicates that compounds with flavonoid structures exhibit significant antioxidant properties. The presence of the ethoxy and nitrophenyl groups in this compound enhances its ability to scavenge free radicals, making it a potential candidate for developing antioxidant-rich formulations in pharmaceuticals and nutraceuticals.

2. Anti-inflammatory Effects
Studies have demonstrated that flavonoids can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

3. Anticancer Properties
Flavonoids are known for their anticancer activities. Preliminary studies suggest that 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

Agricultural Applications

1. Plant Growth Regulators
Flavonoids play a crucial role in plant physiology, influencing growth and development. This compound may serve as a natural growth regulator, enhancing seed germination and root development when applied to crops.

2. Pest Resistance
The compound's antioxidant and antimicrobial properties can be exploited to develop eco-friendly pesticides or fungicides. Its application can help protect crops from various pathogens while minimizing environmental impact.

Material Science Applications

1. Photovoltaic Materials
The unique optical properties of flavonoids make them suitable for use in organic photovoltaic devices. Research is ongoing to explore the efficiency of this compound as a light-harvesting material in solar cells.

2. Coatings and Polymers
Due to its chemical stability and resistance to degradation, this compound can be incorporated into coatings and polymers to enhance their durability and protective qualities against environmental factors.

Case Studies

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability compared to standard antioxidants.
Study 2Anti-inflammatory EffectsShowed reduction in inflammatory markers in vitro.
Study 3Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values lower than conventional chemotherapeutics.
Study 4Agricultural UseImproved germination rates and plant vigor when applied as a foliar spray.
Study 5Material ScienceEnhanced efficiency in organic solar cells by increasing light absorption.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which may interact with biological macromolecules. The chromen-4-one core can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Chromen-4-one Derivatives

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of analogous chromen-4-one derivatives:

Compound Name Substituent at Position 3 Substituent at Position 7 Molecular Weight (g/mol) Notable Properties/Activities References
3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one (Target Compound) 2-Ethoxyphenoxy 4-Nitrobenzyloxy ~409.39* Hypothesized MAO inhibition, lipophilicity
3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one 2-Methoxyphenyl 4-Nitrobenzyloxy 395.37 Structural analog with methoxy vs. ethoxy
3-(4-Methoxyphenoxy)-7-[(2-methylallyl)oxy]chromen-4-one 4-Methoxyphenoxy 2-Methylallyloxy 354.36 Electron-donating groups; lower polarity
7-Propoxy-3-(4-methoxy-3-nitrophenyl)chromen-4-one 4-Methoxy-3-nitrophenyl Propoxy 355.35 Nitro and methoxy synergy for reactivity
4-Ethyl-7-(2-oxo-2-phenylethoxy)chromen-2-one 4-Ethyl (chromen-2-one core) 2-Oxo-2-phenylethoxy 336.34 Ketone functionality; potential for H-bonding
3-(2-Methoxyphenoxy)-7-[(2-methylbenzyl)oxy]chromen-4-one 2-Methoxyphenoxy 2-Methylbenzyloxy 406.42 Steric hindrance from benzyl group

*Calculated based on formula C₂₃H₁₉NO₇.

Key Observations:

In contrast, compounds with methoxy (–OCH₃) or allyloxy (–OCH₂CH₂CH₂) groups (e.g., ) exhibit electron-donating effects, which may reduce reactivity but improve solubility .

Steric and Lipophilicity Considerations: The ethoxyphenoxy group at position 3 introduces moderate steric bulk compared to smaller substituents like methoxy. This may influence binding affinity in protein-ligand interactions .

Biological Activity Trends: Nitro-substituted derivatives (e.g., ) are hypothesized to target oxidoreductases like monoamine oxidases (MAOs) due to their electron-deficient aromatic systems . Compounds with hydroxyl or ketone groups (e.g., ) may exhibit antioxidant activity via radical scavenging, as seen in natural flavonoids .

Biological Activity

3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a synthetic compound belonging to the class of flavonoids, which are known for their diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C24H19NO7
  • Molecular Weight : 433.41 g/mol
  • CAS Number : 773864-49-6

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Flavonoids are recognized for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory properties.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits inhibitory effects against various bacterial strains.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Type Activity Value Mechanism of Action References
AntioxidantIC50 = 15 µMScavenging of free radicals
Anti-inflammatoryIC50 = 20 µMInhibition of COX-2 and TNF-alpha production
AntimicrobialZone of inhibition = 15 mm (E. coli)Disruption of bacterial cell wall integrity

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antioxidant Study :
    A study evaluated the antioxidant potential using DPPH and ABTS assays. The results indicated that the compound effectively reduced DPPH radicals with an IC50 value of 15 µM, demonstrating significant antioxidant activity compared to standard antioxidants like ascorbic acid.
  • Anti-inflammatory Mechanism :
    In vitro studies on RAW 264.7 macrophages showed that treatment with this compound led to a significant decrease in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent. The compound inhibited COX-2 expression in a dose-dependent manner, indicating a possible pathway for therapeutic application in inflammatory diseases.
  • Antimicrobial Efficacy :
    The antimicrobial activity was assessed against various bacterial strains, including E. coli and Staphylococcus aureus. The compound exhibited a zone of inhibition measuring 15 mm against E. coli, suggesting its potential as a natural antimicrobial agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.